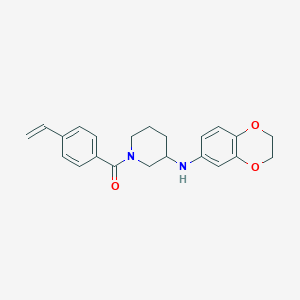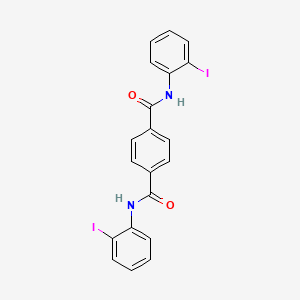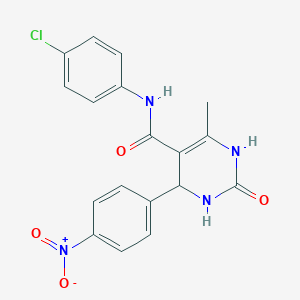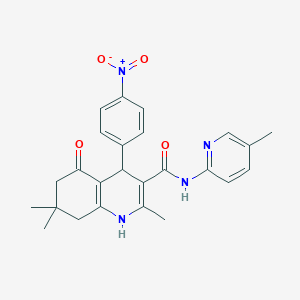
butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a chemical compound that has gained considerable attention in scientific research due to its potential applications in various fields. This compound is also known as NPD, and its molecular formula is C20H17NO7.
科学研究应用
Butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate has numerous scientific research applications. It is widely used in the field of organic chemistry as a building block for the synthesis of other compounds. It is also used in the development of fluorescent sensors for the detection of metal ions such as copper and mercury. NPD has been shown to have potential applications in the field of photovoltaics as a sensitizer for dye-sensitized solar cells. Additionally, NPD has been studied for its potential use as an anti-cancer agent.
作用机制
The mechanism of action of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is not well understood. However, it is believed that NPD may act as a DNA intercalator, which means that it can insert itself between the base pairs of DNA. This can lead to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate are not well studied. However, some studies have shown that NPD may have anti-cancer properties by inducing apoptosis, or programmed cell death, in cancer cells. NPD has also been shown to have antioxidant properties, which could potentially be useful in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One of the main advantages of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is its ease of synthesis. This makes it a popular compound for use in lab experiments. Additionally, NPD has a high melting point, which makes it stable at high temperatures. However, one limitation of NPD is its poor solubility in water, which can make it difficult to use in aqueous solutions.
未来方向
There are numerous future directions for the study of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate. One potential area of research is the development of more efficient synthesis methods for NPD. Additionally, further studies are needed to fully understand the mechanism of action of NPD and its potential applications in various fields. Future research could also focus on the development of new derivatives of NPD with improved solubility and other desirable properties. Finally, more studies are needed to determine the safety and toxicity of NPD, particularly in vivo.
In conclusion, butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate is a versatile compound with numerous scientific research applications. Its ease of synthesis and stability at high temperatures make it a popular compound for use in lab experiments. While much is still unknown about its mechanism of action and biochemical and physiological effects, NPD has shown promise in various fields, including organic chemistry, photovoltaics, and anti-cancer research. Further studies are needed to fully understand the potential of this compound.
合成方法
The synthesis of butyl 2-(4-nitrophenyl)-1,3-dioxo-5-isoindolinecarboxylate involves the condensation reaction between 4-nitrobenzaldehyde and dimedone in the presence of a base such as sodium hydroxide. The resulting product is then esterified with butyl alcohol to obtain the final product. The synthesis method of NPD is relatively simple and straightforward, making it a popular compound for research purposes.
属性
IUPAC Name |
butyl 2-(4-nitrophenyl)-1,3-dioxoisoindole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O6/c1-2-3-10-27-19(24)12-4-9-15-16(11-12)18(23)20(17(15)22)13-5-7-14(8-6-13)21(25)26/h4-9,11H,2-3,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWSTIPHCZHEIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-(4-iodophenyl)-3-{[2-(4-methoxyphenyl)ethyl]amino}-2,5-pyrrolidinedione](/img/structure/B4932832.png)
![3-[2-hydroxy-3-(2-methylphenoxy)propyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B4932842.png)

methyl]amine](/img/structure/B4932858.png)
![2-[2-(2,6-dimethyl-1-piperidinyl)-1-methyl-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4932866.png)
![N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-2,3-dihydro-1-benzofuran-7-carboxamide](/img/structure/B4932879.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-(2-phenylethyl)-N~1~-(2-pyridinylmethyl)glycinamide](/img/structure/B4932883.png)



![3-bromo-N-[2-chloro-4-(trifluoromethyl)phenyl]-4-methoxybenzamide](/img/structure/B4932913.png)
![N-(4-ethoxyphenyl)-2-[2-(1-methylethylidene)hydrazino]-2-oxoacetamide](/img/structure/B4932916.png)

![4-acetyl-3-hydroxy-5-(3-nitrophenyl)-1-[3-(trifluoromethyl)phenyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B4932928.png)